Lipophilicity (XLogP3) Comparison: 1-Cyclopentyl vs 1-Cyclohexyl-1,4-diazepane
1-Cyclopentyl-1,4-diazepane displays a computed XLogP3 of 1.2, which is 0.6 log units lower than the directly comparable 1-cyclohexyl-1,4-diazepane (XLogP3 = 1.8) [1][2]. This difference falls within a range known to significantly influence solubility, permeability, and metabolic stability in lead optimization campaigns [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 1-Cyclohexyl-1,4-diazepane: XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = -0.6 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
A 0.6 log unit lower lipophilicity predicts superior aqueous solubility and potentially reduced hERG and phospholipidosis risk, making the cyclopentyl analog a safer early lead scaffold.
- [1] PubChem Compound Summary for CID 16782230, 1-Cyclopentyl-1,4-diazepane. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 12236530, 1-Cyclohexyl-1,4-diazepane. National Center for Biotechnology Information (2025). View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5, 235–248 (2010). View Source
